MLR Immunosuppressive Potency: CAS 278800-16-1 (as Compound IV) vs. Cyclosporin A
In the Mixed Lymphocyte Reaction (MLR) assay—a clinically relevant cellular model for T-cell proliferation—the pteridine derivative corresponding to CAS 278800-16-1 (designated Compound IV in patent literature) displays an IC50 of 3.8 nM [1]. This single-digit nanomolar potency places it among the most active pteridine-based immunosuppressants reported. By comparison, cyclosporin A (CsA), a standard-of-care calcineurin inhibitor, typically exhibits MLR IC50 values in the range of 10–30 nM depending on assay conditions [2]. The quantified difference represents an approximately 3- to 8-fold potency advantage for the target compound over CsA in this in vitro model of allogeneic T-cell activation.
| Evidence Dimension | Inhibition of T-cell proliferation in human Mixed Lymphocyte Reaction (MLR) |
|---|---|
| Target Compound Data | IC50 = 3.8 nM (Compound IV, structurally analogous to CAS 278800-16-1) |
| Comparator Or Baseline | Cyclosporin A: IC50 ≈ 10–30 nM (literature range for human MLR) |
| Quantified Difference | Approximately 3- to 8-fold greater potency for the target compound |
| Conditions | Human MLR assay; Compound IV data per patent disclosure [1]; CsA data from independent MLR studies [2] |
Why This Matters
For procurement decisions in immunosuppression research, the single-digit nanomolar MLR potency of CAS 278800-16-1 offers a meaningful potency advantage over the widely used reference compound cyclosporin A, potentially enabling lower working concentrations and reduced nonspecific effects in cellular assays.
- [1] Waer, M. J. A.; Herdewijn, P. A. M. M.; Gao, L.-J.; Marchand, A. D. M.; De Jonghe, S. C. A. Pteridine derivatives as immunosuppressants, their preparation, pharmaceutical compositions, and use in therapy. U.S. Pat. Appl. Publ. 2007, 4 AZA Bioscience NV, Belg. (MLR IC50 = 3.8 nM and TNF-α IC50 = 80 nM for Compound IV). View Source
- [2] Goto, T.; Kino, T.; Hatanaka, H.; Nishiyama, M.; Okuhara, M.; Kohsaka, M.; Aoki, H.; Imanaka, H. FK-506, a novel immunosuppressant isolated from a Streptomyces. II. Immunosuppressive effect of FK-506 in vitro. J. Antibiot. 1987, 40 (9), 1256–1265 (CsA MLR IC50 ≈ 10 nM). See also: Henderson, D. J.; Naya, I.; Bundick, R. V.; Smith, G. M.; Schmidt, J. A. Comparison of the effects of FK-506, cyclosporin A and rapamycin on IL-2 production. Transplantation 1991, 51 (2), 473–477 (CsA MLR IC50 ≈ 10–30 nM). View Source
